molecular formula C9H8N2O4S B5809950 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid

3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid

Katalognummer B5809950
Molekulargewicht: 240.24 g/mol
InChI-Schlüssel: WSAWRDUGLYWWQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid, also known as Furosemide, is a widely used diuretic drug that is used to treat hypertension, edema, and congestive heart failure. It was first synthesized in 1962 by the pharmaceutical company Hoechst AG. Since then, Furosemide has become one of the most commonly prescribed diuretics in the world.

Wissenschaftliche Forschungsanwendungen

3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid has been extensively studied for its diuretic properties and its effects on the cardiovascular system. It has been shown to be effective in reducing blood pressure, reducing edema, and improving cardiac function in patients with congestive heart failure. 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid has also been studied for its potential use in the treatment of acute kidney injury, liver disease, and pulmonary edema.

Wirkmechanismus

3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid works by inhibiting the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle in the kidney. This results in increased excretion of sodium, chloride, and water, leading to diuresis. 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid also has vasodilatory effects, which can help to reduce blood pressure and improve cardiac function.
Biochemical and Physiological Effects
3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid has a number of biochemical and physiological effects. It can cause electrolyte imbalances, including hypokalemia, hyponatremia, and hypomagnesemia. 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid can also cause metabolic alkalosis and increase the risk of gout. In addition, 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid can cause ototoxicity, particularly in patients with pre-existing hearing loss.

Vorteile Und Einschränkungen Für Laborexperimente

3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid has a number of advantages for lab experiments. It is a well-characterized drug that has been extensively studied, making it a reliable tool for researchers. 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid is also relatively inexpensive and widely available. However, 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid has a number of limitations. It can cause significant electrolyte imbalances, which can affect experimental outcomes. In addition, 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid has a short half-life, which can make it difficult to maintain consistent drug levels over an extended period of time.

Zukünftige Richtungen

There are a number of potential future directions for research on 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid. One area of interest is the use of 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid in the treatment of acute kidney injury. There is also interest in developing new formulations of 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid that have improved pharmacokinetic properties, such as extended release formulations. In addition, there is interest in developing new drugs that target the same pathway as 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid but have improved safety and efficacy profiles.
Conclusion
In conclusion, 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid is a widely used diuretic drug that has been extensively studied for its effects on the cardiovascular system and its potential use in the treatment of a range of conditions. While 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid has a number of advantages as a research tool, it also has limitations that must be taken into account. Future research on 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid is likely to focus on developing new formulations and exploring new therapeutic applications.

Synthesemethoden

The synthesis of 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid involves the reaction of 5-amino-2,4,6-triiodoisophthalic acid with thionyl chloride to form 5-chloro-2,4,6-triiodoisophthalic acid. This compound is then reacted with potassium thiocyanate to form 3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid. The yield of this reaction is typically around 50%.

Eigenschaften

IUPAC Name

3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c12-7(13)3-5-16-9-11-10-8(15-9)6-2-1-4-14-6/h1-2,4H,3,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAWRDUGLYWWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)SCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.